molecular formula C9H8BrFO2 B1318919 Ethyl 3-bromo-2-fluorobenzoate CAS No. 334792-76-6

Ethyl 3-bromo-2-fluorobenzoate

Cat. No. B1318919
CAS RN: 334792-76-6
M. Wt: 247.06 g/mol
InChI Key: GQNWAVFXHZEZKP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It has an average mass of 247.061 Da and a monoisotopic mass of 245.969162 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-2-fluorobenzoate consists of a benzene ring substituted with a bromo group at the 3rd position and a fluoro group at the 2nd position. An ethyl ester group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-2-fluorobenzoate has a density of 1.5±0.1 g/cm3, a boiling point of 271.9±25.0 °C at 760 mmHg, and a flash point of 118.2±23.2 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its refractive index is 1.525, and it has a molar refractivity of 50.3±0.3 cm3 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 3-bromo-2-fluorobenzoate is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it's used in the scalable synthesis of thromboxane receptor antagonists, contributing to the development of potential treatments for cardiovascular diseases and other conditions (D. C. W. and C. Mason, 1998).

Drug Discovery and Medicinal Chemistry

This compound plays a crucial role in drug discovery, particularly in the synthesis of novel compounds with potential therapeutic applications. It has been utilized in the development of 3-substituted 2,3-dihydrobenzofurans, a process that involves generating ortho-quinone methide intermediates. Such methodologies are significant in medicinal chemistry, especially for the discovery of new drugs (Abdul kadar Shaikh & G. Varvounis, 2014).

Radiographic Imaging

Ethyl 3-bromo-2-fluorobenzoate has also been employed in the synthesis of fluoro-bromo derivatives of benzoic acid for use as radiographic opaques. These compounds show potential for use in radiographic imaging, providing a means to visualize certain structures in medical diagnostics (C. Sprague, G. E. Cwalina, & G. L. Jenkins, 1953).

Antimicrobial Research

In antimicrobial research, derivatives of ethyl 3-bromo-2-fluorobenzoate have been synthesized for evaluating their antimycobacterial activity. Such research contributes to the ongoing effort to discover new treatments for tuberculosis and other bacterial infections (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Organic Synthesis and Chemical Modification

The compound is also a vital reagent in organic synthesis, enabling the construction of complex molecules through processes such as C–C bond formation and catalytic reactions. Its role in these synthetic pathways is crucial for the development of novel organic compounds with varied applications (Shaozheng Guo, Zhiqun Yu, & W. Su, 2020).

Safety and Hazards

Ethyl 3-bromo-2-fluorobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

ethyl 3-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNWAVFXHZEZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591175
Record name Ethyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-fluorobenzoate

CAS RN

334792-76-6
Record name Ethyl 3-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-2-fluorobenzoic acid 1 (25.0 g, 114.15 mmol) in ethanol (400 mL) was added conc. H2SO4 (3 mL) at RT and stirred at reflux temperature for 24 h. The reaction was monitored by LC-MS; after completion of the reaction, the reaction mixture was concentrated to obtain the residue. The residue was diluted with EtOAc (500 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to afford compound 2 (26.0 g, 92%) as a light yellow liquid. 1H NMR (400 MHz, CDCl3): δ 7.88-7.84 (m, 1H), 7.72-7.69 (m, 1H), 7.08-7.04 (m, 1H), 4.39 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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